molecular formula C10H17NO3 B1490954 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid CAS No. 2098047-86-8

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid

Cat. No.: B1490954
CAS No.: 2098047-86-8
M. Wt: 199.25 g/mol
InChI Key: MRNYKUFEKIKXFV-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at the 6-position and an acetic acid moiety at the 3-position. The ethoxy group may influence lipophilicity and metabolic stability, while the carboxylic acid functionality enhances solubility and enables salt formation for improved bioavailability .

Properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-10-7-3-8(10)5-11(4-7)6-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNYKUFEKIKXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid C₁₁H₁₉NO₃ 213.27 Propanoic acid Discontinued; potential precursor for bioactive molecules
2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid C₁₃H₂₁NO₄ 255.31 tert-Butoxycarbonyl (Boc) Synthetic intermediate (>95% purity); used in peptide/protected amine synthesis
4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid C₁₂H₁₉NO₄ 241.28 4-oxobutanoic acid Safety protocols emphasize flammability risks; ketone may enhance reactivity
Amdakefalin ([6-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl]acetic acid) C₃₇H₅₃N₇O₆ 723.87 Peptide chain + acetic acid μ/δ-opioid receptor agonist; analgesic candidate
Selpercatinib C₂₉H₃₁N₇O₃ 525.6 Pyridine, pyrazolo[1,5-a]pyridine Anticancer drug targeting RET kinase; includes 3,6-diazabicyclo[3.1.1]heptane
(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone C₁₃H₂₂N₂O₂ 238.33 Pyrrolidin-3-yl methanone Potential CNS activity due to pyrrolidine moiety; no specific data

Key Observations :

Structural Variations: Chain Length: The propanoic acid analog (C₁₁H₁₉NO₃) differs from the target compound by a single methylene group, which may alter solubility or metabolic stability . Protecting Groups: The Boc-protected derivative (C₁₃H₂₁NO₄) serves as a stable intermediate for amine-functionalized pharmaceuticals .

Pharmacological Relevance :

  • Amdakefalin demonstrates the bicyclo[3.1.1]heptane scaffold's utility in peptide-based analgesics, leveraging rigidity for receptor binding .
  • Selpercatinib highlights the scaffold's role in kinase inhibitors, where the diazabicyclo system enhances target specificity .

Synthesis and Availability: The propanoic acid analog is discontinued, suggesting challenges in synthesis or stability . High-purity Boc-protected derivatives (>95%) are commercially available, reflecting demand in medicinal chemistry .

Safety Considerations :

  • Ethoxy-substituted analogs (e.g., CAS 2098090-41-4) require strict storage protocols (e.g., avoiding heat/flames) due to flammability risks .

Preparation Methods

Cyclization via Carbonylative Cyclization of Cyclopropylmethylamides

A notable approach involves the (6+1) carbonylative cyclization of cyclopropylmethylamide substrates to form azabicyclic frameworks. This method was explored in depth in academic research focusing on seven-membered N-heterocycles and related bicyclic amines. The process includes:

  • Starting from cyclopropylmethylamide derivatives containing 1,2-disubstituted cyclopropanes.

  • Optimization of reaction conditions to promote intramolecular nucleophilic addition to rhodacyclopentanones, facilitating ring closure.

  • Use of beneficial amide and carboxylic acid additives to improve yields and stereoselectivity.

  • The cyclization proceeds under mild conditions with transition metal catalysis, typically rhodium-based catalysts.

This methodology yields bicyclic amines structurally related to the azabicyclo[3.1.1]heptane core, suitable for further functionalization.

Functional Group Transformations to Introduce Ethoxy and Acetic Acid Groups

Following bicyclic core formation, the ethoxy substituent at the 6-position can be introduced through nucleophilic substitution or alkylation using ethylating agents under controlled conditions.

The acetic acid side chain at the 3-position is typically installed by:

  • Alkylation of the nitrogen or adjacent carbon with a haloacetic acid derivative or equivalent ester.

  • Hydrolysis or oxidation steps to convert esters or other precursors into the free acetic acid.

Purification is commonly achieved by column chromatography using ethyl acetate/hexane mixtures, and the products are characterized by NMR and other spectroscopic methods.

Representative Preparation Example (Based on Related Patent and Literature Data)

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of cyclopropylmethylamide precursor Starting amine + cyclopropylmethyl chloride, base 70-85 Formation of amide intermediate
2 (6+1) Carbonylative cyclization Rhodium catalyst, CO atmosphere, additives (amide/carboxylic acid) 60-75 Formation of azabicyclo[3.1.1]heptane core
3 Ethoxy group introduction Ethylating agent (e.g., ethyl bromide), base 65-80 Selective substitution at 6-position
4 Acetic acid side chain installation Alkylation with haloacetic acid ester, followed by hydrolysis 55-70 Conversion to acetic acid functionality
5 Purification Column chromatography (ethyl acetate/hexane 1:5) - Ensures product purity

Analytical and Research Findings

  • The cyclization step is critical for establishing the bicyclic skeleton with correct stereochemistry; reaction conditions such as temperature, catalyst loading, and additives significantly influence yield and selectivity.

  • Ethoxy substitution is best performed post-cyclization to avoid side reactions, with mild bases preferred to maintain ring integrity.

  • Hydrolysis of esters to the acetic acid is typically done under acidic or basic aqueous conditions, with care to avoid ring opening.

  • NMR spectroscopy confirms the bicyclic structure and substitution pattern, with characteristic chemical shifts for the ethoxy group and acetic acid protons.

  • Chromatographic purification yields analytically pure compound suitable for further applications.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid, and how can reaction yields be optimized?

Synthesis of bicyclic compounds like this typically involves cyclization strategies. For example, analogous azabicyclo structures (e.g., penicillin derivatives) use mixed anhydride intermediates or silylated reagents to protect functional groups during coupling reactions . To optimize yields:

  • Protection-Deprotection : Use trimethylsilyl esters to stabilize reactive intermediates (e.g., 6-APA derivatives) .
  • Computational Guidance : Employ quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • HPLC Monitoring : Track reaction progress using high-performance liquid chromatography to identify byproducts and adjust conditions (e.g., solvent polarity, temperature) .

Q. How can the structural and stereochemical integrity of this compound be validated post-synthesis?

Characterization should combine spectroscopic and computational methods:

  • NMR and X-ray Crystallography : Confirm bicyclic geometry and substituent positions. For example, bicyclo[3.1.1]heptane derivatives often show distinct coupling patterns in 1^1H NMR for bridgehead protons .
  • Chiral HPLC : Resolve enantiomers if stereocenters are present, referencing similar azabicyclo compounds (e.g., 6-Oxa-3-azabicyclo[3.1.1]heptane derivatives) .
  • In Silico Validation : Compare experimental IR or Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • Thermal Stability : Conduct accelerated degradation studies at elevated temperatures (e.g., 40–60°C) to identify decomposition products via LC-MS .
  • Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 3–9) to assess susceptibility to ester hydrolysis, a common issue in ethoxy-substituted bicyclic systems .
  • Light Sensitivity : Store in amber glass under inert gas (N2_2/Ar) to prevent photodegradation, as recommended for structurally related compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins, leveraging structural analogs like 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane as templates .
  • QSAR Analysis : Build quantitative structure-activity relationship models by correlating electronic descriptors (e.g., HOMO/LUMO energies) with experimental bioactivity data .
  • Dynamic Simulations : Perform molecular dynamics (MD) simulations to assess conformational flexibility and solvent interactions .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., solubility, logP) for this compound?

  • Meta-Analysis : Compare datasets from PubChem, DSSTox, and experimental literature to identify outliers .
  • Experimental Replication : Reproduce measurements under standardized conditions (e.g., shake-flask method for logP) .
  • Machine Learning : Apply predictive algorithms trained on bicyclic compounds to reconcile conflicting data .

Q. What methodologies are effective for optimizing reaction conditions in scaled-up synthesis?

  • DoE (Design of Experiments) : Use factorial designs to systematically vary parameters (catalyst loading, solvent ratio) and identify optimal conditions .
  • Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer, critical for exothermic cyclization steps .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Q. How can researchers evaluate the environmental impact of this compound during disposal?

  • Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity, following protocols for structurally related azabicyclo compounds .
  • Degradation Studies : Perform OECD 301F (ready biodegradability) tests to determine persistence in aquatic systems .
  • Lifecycle Analysis : Model environmental fate using EPI Suite or similar software to predict bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid

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